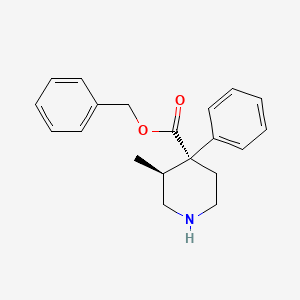
Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate is a chiral compound with significant importance in the field of medicinal chemistry This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate typically involves the enantioselective reduction of N-benzyl 4-substituted glutarimides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . This method ensures high enantioselectivity and moderate yields. The reaction conditions often include the use of dry solvents and controlled temperatures to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization and chromatography, are optimized to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the piperidine ring or the attached benzyl and phenyl groups.
Substitution: Substitution reactions can occur at the benzyl or phenyl groups, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are common.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups.
科学的研究の応用
Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Benzyl (3S,4R)-3-hydroxy-4-({[(4-methylbenzene)sulfonyl]oxy}methyl)piperidine-1-carboxylate
- Benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Uniqueness
Benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate is unique due to its specific chiral centers and the presence of both benzyl and phenyl groups
特性
分子式 |
C20H23NO2 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
benzyl (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C20H23NO2/c1-16-14-21-13-12-20(16,18-10-6-3-7-11-18)19(22)23-15-17-8-4-2-5-9-17/h2-11,16,21H,12-15H2,1H3/t16-,20-/m1/s1 |
InChIキー |
JHAQCDVSKFELGB-OXQOHEQNSA-N |
異性体SMILES |
C[C@@H]1CNCC[C@@]1(C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC1CNCCC1(C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















